molecular formula C8H14O4 B1594722 2,5-Dimethylhexanedioic acid CAS No. 4454-18-6

2,5-Dimethylhexanedioic acid

Cat. No.: B1594722
CAS No.: 4454-18-6
M. Wt: 174.19 g/mol
InChI Key: DWOXXMGPEQVGNI-UHFFFAOYSA-N
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Description

2,5-Dimethylhexanedioic acid is an organic compound with the molecular formula C8H14O4. It is a derivative of hexanedioic acid, characterized by the presence of two methyl groups at the 2 and 5 positions on the hexane chain. This compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethylhexanedioic acid typically involves the esterification of 2,5-dimethyladipic acid followed by hydrolysis. One common method includes the reaction of 2,5-dimethyladipic acid with an alcohol in the presence of a strong acid catalyst to form the corresponding ester. This ester is then hydrolyzed under acidic or basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2,5-dimethyladipic acid. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylhexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethylhexanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethylhexanedioic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of different metabolites. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylhexanedioic acid is unique due to the specific positioning of the methyl groups, which can influence its reactivity and physical properties. This positioning can affect its solubility, melting point, and interaction with other molecules, making it distinct from other dimethylhexanedioic acid isomers .

Properties

IUPAC Name

2,5-dimethylhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-5(7(9)10)3-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOXXMGPEQVGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963238
Record name 2,5-Dimethylhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4454-18-6
Record name Hexanedioic acid, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4454-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4454-18-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dimethylhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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